molecular formula C15H18N2O5S B2761052 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1448070-61-8

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2761052
CAS No.: 1448070-61-8
M. Wt: 338.38
InChI Key: FBTRGLUDXMSMJQ-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide” is a complex organic compound. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . It’s part of a series of compounds that have been designed based on literature reports of the activity of indoles against various cancer cell lines .


Synthesis Analysis

These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 . The crystal structures of these compounds were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent .

Scientific Research Applications

Application in Understanding Compulsive Food Consumption

The study by Piccoli et al. (2012) explores the role of Orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. This research investigates neural systems that motivate and reinforce drug abuse, which may also underlie compulsive food seeking and intake. The study evaluates the effects of various OXR antagonists in a binge eating model in rats, contributing to understanding the mechanisms behind compulsive food consumption, which could lead to novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Contribution to Synthesis Methods

Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology is applicable to the synthesis of various oxalamides and anthranilic acid derivatives, providing a new formula for these compounds. The research offers insights into the synthesis of complex molecules, including those related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide (Mamedov et al., 2016).

Role in Photopolymerization

Guillaneuf et al. (2010) discuss a novel alkoxyamine bearing a chromophore group, proposed as a photoiniferter. This compound, relevant to the study of this compound, decomposes under UV irradiation to generate corresponding radicals. This research provides valuable insights into the field of photopolymerization, demonstrating the potential applications of these compounds in advanced material synthesis (Guillaneuf et al., 2010).

Insights into Liquid Crystals

Naikwadi et al. (1980) synthesized 2-R1-4′-R-4-(4-n-alkoxybenzoyloxy)azobenzenes and utilized them as stationary phases for gas-liquid chromatography. The study provides insights into the development of liquid crystals, specifically examining the influence of lateral substitution on the relative retentions of compounds. This research contributes to understanding the properties and applications of liquid crystals, which is pertinent to the study of this compound in scientific research (Naikwadi et al., 1980).

Mechanism of Action

These compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-20-15(4-5-23-8-15)7-16-13(18)14(19)17-10-2-3-11-12(6-10)22-9-21-11/h2-3,6H,4-5,7-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTRGLUDXMSMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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